molecular formula C9H8O5 B6227498 methyl 4-(furan-3-yl)-2,4-dioxobutanoate CAS No. 1511613-23-2

methyl 4-(furan-3-yl)-2,4-dioxobutanoate

Cat. No.: B6227498
CAS No.: 1511613-23-2
M. Wt: 196.2
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Description

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a furan substituent at the γ-position of the dioxobutanoate backbone. Its molecular formula is C₉H₈O₅, with a molecular weight of 196.16 g/mol (approximated from structural analogs) . The compound’s reactivity stems from its α,γ-diketo ester moiety, which is highly electrophilic and prone to nucleophilic attacks, enabling its use in synthesizing heterocycles like pyrazoles, isoxazoles, and oxadiazoles .

Properties

CAS No.

1511613-23-2

Molecular Formula

C9H8O5

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(furan-3-yl)-2,4-dioxobutanoate can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds via an esterification process, followed by cyclization to form the furan ring. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to promote the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of such reactors allows for precise control over reaction parameters, including temperature, pressure, and reactant concentrations. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 4-(furan-3-yl)-2,4-dioxobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(furan-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: Furan-2-yl vs. Furan-3-yl

  • Methyl 4-(furan-2-yl)-2,4-dioxobutanoate (): Molecular formula: C₉H₈O₅. Key differences: The furan oxygen is adjacent to the substituent (2-position), altering electronic effects. Applications: Used to synthesize pyrazole-3-carboxylates via hydrazine reactions (70% yield reported for a fluorophenyl analog) .
  • Methyl 4-(furan-3-yl)-2,4-dioxobutanoate: Key differences: The furan substituent at the 3-position reduces direct conjugation with the diketo group, possibly lowering electrophilicity. This may affect reaction kinetics and product distributions in heterocycle synthesis.

Substituent Type: Aromatic vs. Heteroaromatic

Compound Substituent Molecular Formula Key Properties/Applications Evidence ID
Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate 2-Fluorophenyl C₁₁H₉FO₄ Higher electrophilicity due to electron-withdrawing fluorine; used in pyrazole synthesis (70% yield) . 1, 3
Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate Benzofuran-2-yl C₁₄H₁₀O₅ Enhanced aromaticity improves stability; forms antimicrobial pyrazole derivatives . 8, 14
Methyl 4-(3-methylfuran-2-yl)-4-oxobutanoate 3-Methylfuran-2-yl C₁₀H₁₂O₄ Methyl group increases steric hindrance; single oxo group reduces reactivity compared to diketo analogs . 15

Ester Group Variations

  • Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (): Molecular formula: C₁₀H₁₀O₅.

Cyclocondensation Reactions

This compound is expected to react with nucleophiles like hydrazines or hydroxylamine to form heterocycles. For example:

  • Pyrazole synthesis: Analogous to methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, reaction with hydrazine hydrate in acetic acid yields pyrazole-3-carboxylates (70–85% yields reported for similar compounds) .
  • Isoxazole formation : Reaction with hydroxylamine hydrochloride produces isoxazole derivatives, as seen with benzofuran analogs .

Antimicrobial Activity

While direct data on the furan-3-yl compound is unavailable, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains . The furan-3-yl analog may show similar efficacy, modulated by substituent electronic effects.

Physicochemical Properties

Property This compound (Predicted) Methyl 4-(furan-2-yl)-2,4-dioxobutanoate () Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate ()
Molecular weight 196.16 g/mol 196.16 g/mol 224.18 g/mol
LogP ~1.2 (estimated) 1.08 1.5–2.0
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Similar Lower due to hydrophobic phenyl group

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